![molecular formula C17H14BrClN2O B2372740 5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-51-7](/img/structure/B2372740.png)
5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
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Overview
Description
“5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide” is a compound that contains an indole moiety . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have been used in the treatment of various disorders .
Synthesis Analysis
Indole derivatives have been synthesized using various methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .
Scientific Research Applications
Synthesis and Characterization in Derivatives
5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide has been studied in the context of synthesizing and characterizing various derivatives. These derivatives are often investigated for their potential in pharmaceutical applications. For example, Cheng De-ju (2014) described the synthesis of N-allyl-4-piperidyl benzamide derivatives involving compounds similar to 5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide, highlighting their structural characterization and potential bioactivities (Cheng De-ju, 2014).
Anti-inflammatory and Anticancer Properties
Research has explored the anti-inflammatory and anticancer properties of compounds related to 5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide. A study by R. Kalsi et al. (1990) synthesized indolyl azetidinones, showing anti-inflammatory activity and potential for comparison with non-steroidal anti-inflammatory drugs (NSAIDs) (R. Kalsi et al., 1990). Additionally, Runde Xiong et al. (2019) investigated tryptamine salicylic acid derivatives for their antiproliferative activity against various cancer cell lines, indicating potential anticancer applications (Runde Xiong et al., 2019).
Antipsychotic and Analgesic Potential
Some derivatives have been explored for their potential as antipsychotic and analgesic agents. For instance, T. Högberg et al. (1990) synthesized a series of 5-substituted benzamides, including compounds similar to 5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide, and examined their antidopaminergic properties, suggesting their use in investigating dopamine D-2 receptors (T. Högberg et al., 1990). Additionally, S. C. Bachar and S. Lahiri (2004) investigated chloro and bromo substituted indanyl tetrazoles for their analgesic activity, providing insights into the analgesic potential of such compounds (S. C. Bachar, S. Lahiri, 2004).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This suggests that 5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O/c1-10-6-12-7-11(2-5-16(12)21-10)9-20-17(22)14-8-13(18)3-4-15(14)19/h2-8,21H,9H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJRHMCPOGWFAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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